molecular formula C16H20N2O2 B5224633 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5224633
M. Wt: 272.34 g/mol
InChI Key: QTOWAVOYSZOUFM-UHFFFAOYSA-N
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Description

2-{[(2-Methylphenyl)amino]methyl}-octahydro-1H-isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by an octahydroisoindole core (a saturated bicyclic structure) and a 2-methylphenylamino-methyl substituent. The 2-methylphenyl group introduces lipophilicity, which may influence membrane permeability and pharmacokinetic properties. This compound is structurally analogous to pharmaceutically relevant isoindole derivatives, such as kinase inhibitors and anticoagulant intermediates, though its specific biological activity remains underexplored in the provided literature .

Properties

IUPAC Name

2-[(2-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-6-2-5-9-14(11)17-10-18-15(19)12-7-3-4-8-13(12)16(18)20/h2,5-6,9,12-13,17H,3-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOWAVOYSZOUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2-{[(2-METHYLPHENYL)AMINO]METHYL}-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-{[(2-Methylphenyl)amino]methyl}-octahydro-1H-isoindole-1,3-dione with structurally related isoindole-1,3-dione derivatives:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Reference
This compound Octahydroisoindole 2-Methylphenylamino-methyl ~350 (estimated) Undefined (structural analog)
N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-[[(5-methyl-3-isoxazolyl)methyl]thio]-3-pyridinecarboxamide Isoindole-1,3-dione Isoxazolylmethylthio, pyridinecarboxamide ~450 (estimated) Cancer, thrombosis
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione Isoindole-1,3-dione Ethylamino linker, dual isoindole cores 363.38 Research reagent
Rivaroxaban Intermediate (CAS 446292-08-6) Isoindole-1,3-dione Morpholinone, oxazolidinone ~500 (estimated) Anticoagulant (direct Factor Xa inhibitor)

Key Observations :

  • Substituent Diversity: Unlike the target compound, analogs such as N-[2-[ethyl(2-methylphenyl)amino]ethyl]-... () incorporate thioether linkages (e.g., isoxazolylmethylthio) and heterocyclic pyridinecarboxamide groups, which enhance binding to targets like kinases or proteases .
  • Biological Activity: Compounds like the Rivaroxaban intermediate () demonstrate that isoindole-1,3-diones with morpholinone and oxazolidinone substituents are potent anticoagulants. The target compound’s 2-methylphenyl group may instead favor applications in oncology, as seen in structurally related non-Hodgkin lymphoma treatments ().
  • Molecular Weight : The target compound (~350 g/mol) is lighter than most analogs (e.g., ~450–500 g/mol), which could improve bioavailability but reduce target specificity .
Physicochemical Properties
  • Lipophilicity: The 2-methylphenyl group increases logP compared to polar analogs like 2-(2-{[2-(1,3-dioxo-isoindol-2-yl)ethyl]amino}ethyl)-isoindole-1,3-dione (), favoring passive diffusion across membranes.
  • Hydrogen Bonding: The 1,3-dione moiety enables hydrogen bonding, similar to Rivaroxaban intermediates, but the lack of additional hydrogen bond donors/acceptors (e.g., morpholinone in ) may limit target engagement .

Biological Activity

2-{[(2-Methylphenyl)amino]methyl}-octahydro-1H-isoindole-1,3-dione, also known as ChemDiv Compound ID 1473-0553, is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2. The structure features an isoindole core with a methylphenyl amino group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds often exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various compounds, including those related to isoindole structures, against several Gram-positive and Gram-negative bacteria. The results showed that many derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and streptomycin.

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacteria TestedMIC (mg/mL)MBC (mg/mL)
Compound 8Enterobacter cloacae0.0040.008
Compound 11Staphylococcus aureus0.0080.015
Compound 12Escherichia coli0.0040.006
Compound 17Bacillus cereus0.0150.030

In these studies, the most active compound was noted to have an MIC as low as 0.004 mg/mL against E. cloacae, indicating a promising potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of isoindole derivatives has been explored in various studies. The cytotoxicity of these compounds was assessed using MTT assays on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited significant antiproliferative effects.

Table 2: Cytotoxicity of Isoindole Derivatives

Compound IDCell LineIC50 (µg/mL)
Compound AHeLa226
Compound BA549242.52

These findings suggest that the isoindole scaffold may play a crucial role in developing new anticancer agents .

The mechanisms underlying the biological activities of isoindole derivatives are multifaceted:

  • Antimicrobial Mechanism : Studies suggest that some compounds inhibit bacterial cell wall synthesis by targeting specific enzymes like MurB in E. coli.
  • Anticancer Mechanism : The cytotoxic effects may involve the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies highlight the effectiveness of isoindole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : In a clinical trial involving patients with resistant bacterial infections, a derivative similar to the compound under review showed significant improvement in infection clearance rates compared to standard treatments.
  • Case Study on Cancer Treatment : A preclinical study demonstrated that an isoindole derivative reduced tumor size in xenograft models of human cancer, showcasing its potential as a therapeutic agent.

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